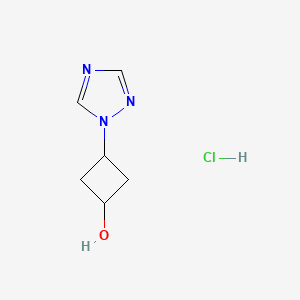

3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

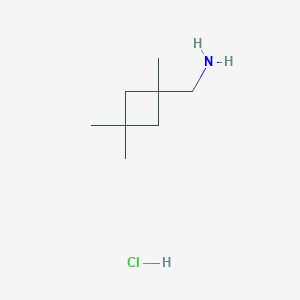

“3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride” is a chemical compound with the IUPAC name (1s,3s)-3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-ol hydrochloride . It has a molecular weight of 175.62 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H9N3O.ClH/c10-6-1-5(2-6)9-4-7-3-8-9;/h3-6,10H,1-2H2;1H/t5-,6+; . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available resources, compounds containing a 1,2,4-triazole ring are known to exhibit broad biological activities . They can form hydrogen bonds with different targets, improving their pharmacokinetics, pharmacological, and toxicological properties .Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 175.62 .Aplicaciones Científicas De Investigación

Biosynthesis in Plants

3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol hydrochloride, as part of the triazole family, has been studied for its involvement in plant biosynthesis pathways. For example, β-(1,2,4-triazol-1-yl)alanine, a metabolite of the triazole-based fungicide Myclobutanil, is synthesized from O-acetyl-l-serine and 1,2,4-triazole by cysteine synthase in higher plants. This highlights the potential of triazole derivatives in influencing plant metabolic processes, particularly those related to fungicide metabolism and plant defense mechanisms (Ikegami et al., 1990).

Chemical Synthesis and Catalysis

The chemical synthesis of 1H-[1,2,3]-triazoles through the cycloaddition of azides to alkynes represents a cornerstone in the applications of triazole derivatives. This process benefits from regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions, enabling the production of diversely substituted [1,2,3]-triazoles. These compounds are integral to developing peptide backbones or side chains, showcasing the versatility of triazole compounds in synthesizing complex organic molecules with high purity and conversion rates (Tornøe et al., 2002).

Environmental and Health Impact Studies

Research on azole fungicides, including triazole derivatives, has raised concerns regarding environmental safety and human health due to their broad application and resulting contamination of water sources. Studies on medaka fish exposed to triazole fungicides have shown differential hepatic cytochrome P450 activities, suggesting a potential mechanism for the carcinogenic effects observed in rodents. This work underscores the importance of understanding the biochemical interactions and environmental impacts of triazole-based compounds (Lin et al., 2014).

Pharmacological Applications

The search for selective inhibitors in pharmaceutical research has also led to the exploration of phenylcyclobutyl triazoles as potential therapeutic agents. These compounds have been identified as selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), displaying activity both in vitro and in vivo. This illustrates the role of triazole derivatives in the development of new drugs targeting specific enzymes involved in disease processes (Zhu et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

The synthesis and evaluation of 1,2,4-triazole derivatives, including “3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride”, continue to be an active area of research due to their broad spectrum of biological activities . Future research may focus on optimizing the synthesis process, exploring new biological activities, and developing new drugs based on these compounds.

Propiedades

IUPAC Name |

3-(1,2,4-triazol-1-yl)cyclobutan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c10-6-1-5(2-6)9-4-7-3-8-9;/h3-6,10H,1-2H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSMLYVENGRFFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)N2C=NC=N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2711656.png)

![6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2711659.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2711662.png)

![5-[(Piperidin-4-yl)methyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B2711664.png)

![4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol](/img/structure/B2711665.png)

![3-(3-chlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711669.png)

![6-(tert-butylthio)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2711670.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2711672.png)

![7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2711676.png)

![Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate](/img/structure/B2711678.png)